molecular formula C17H17N3O3S B355651 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide CAS No. 356587-80-9

2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B355651
CAS No.: 356587-80-9
M. Wt: 343.4g/mol
InChI Key: UTUWGOUHVLSVIJ-UHFFFAOYSA-N
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Description

2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a synthetic compound that belongs to the benzimidazole class of chemicals. This compound is characterized by the presence of a benzimidazole ring substituted with a methoxy group at the 5-position and a sulfanyl group at the 2-position. Additionally, it has an acetamide group attached to a 4-methoxyphenyl ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide typically involves the condensation of 2-mercapto-5-methoxybenzimidazole with 2-chloro-N-(4-methoxyphenyl)acetamide . The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes and receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s biological activity by forming disulfide bonds with target proteins. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide can be compared with other benzimidazole derivatives such as:

Properties

CAS No.

356587-80-9

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4g/mol

IUPAC Name

2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C17H17N3O3S/c1-22-12-5-3-11(4-6-12)18-16(21)10-24-17-19-14-8-7-13(23-2)9-15(14)20-17/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20)

InChI Key

UTUWGOUHVLSVIJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)OC

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)OC

solubility

6 [ug/mL]

Origin of Product

United States

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